N-(Penta-2,4-dien-1-yl)-N-(prop-2-en-1-yl)benzamide
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Overview
Description
N-(Penta-2,4-dien-1-yl)-N-(prop-2-en-1-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound features a benzamide core with two distinct alkenyl substituents, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Penta-2,4-dien-1-yl)-N-(prop-2-en-1-yl)benzamide typically involves the following steps:
Starting Materials: Benzoyl chloride, penta-2,4-dien-1-amine, and prop-2-en-1-amine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Procedure: Benzoyl chloride is reacted with penta-2,4-dien-1-amine and prop-2-en-1-amine in the presence of a base such as triethylamine. The reaction mixture is stirred at low temperatures (0-5°C) and then gradually warmed to room temperature.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(Penta-2,4-dien-1-yl)-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The alkenyl groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated benzamides.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving benzamide derivatives.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(Penta-2,4-dien-1-yl)-N-(prop-2-en-1-yl)benzamide would depend on its specific interactions with molecular targets. Typically, benzamides can interact with receptors or enzymes, modulating their activity. The alkenyl substituents may influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(Penta-2,4-dien-1-yl)benzamide: Lacks the prop-2-en-1-yl group.
N-(Prop-2-en-1-yl)benzamide: Lacks the penta-2,4-dien-1-yl group.
N-(Penta-2,4-dien-1-yl)-N-methylbenzamide: Has a methyl group instead of the prop-2-en-1-yl group.
Uniqueness
N-(Penta-2,4-dien-1-yl)-N-(prop-2-en-1-yl)benzamide is unique due to the presence of both penta-2,4-dien-1-yl and prop-2-en-1-yl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
65093-06-3 |
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Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-penta-2,4-dienyl-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C15H17NO/c1-3-5-9-13-16(12-4-2)15(17)14-10-7-6-8-11-14/h3-11H,1-2,12-13H2 |
InChI Key |
DMQJXGAIUQOLCG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=CC=C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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